Cas no 2172067-11-5 (Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate)

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate is a cycloaliphatic ester compound featuring both hydroxyl and carboxylate functional groups. Its unique structure, combining a cyclohexyl and cyclopentane ring system, provides steric and electronic properties suitable for specialized synthetic applications. The hydroxyl group enhances reactivity for further derivatization, while the methyl ester moiety offers versatility in hydrolysis or transesterification reactions. The 4-methyl substitution on the cyclohexyl ring may influence conformational stability, potentially improving selectivity in chiral synthesis or catalysis. This compound is of interest in fine chemical synthesis, particularly for intermediates in pharmaceuticals or fragrances, where its rigid, functionalized backbone can contribute to controlled stereochemistry and tailored molecular properties.
Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate structure
2172067-11-5 structure
Product name:Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
CAS No:2172067-11-5
MF:C14H24O3
MW:240.338564872742
CID:5566051
PubChem ID:165594465

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-1633356
    • 2172067-11-5
    • methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
    • Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
    • Inchi: 1S/C14H24O3/c1-11-5-9-14(16,10-6-11)13(12(15)17-2)7-3-4-8-13/h11,16H,3-10H2,1-2H3
    • InChI Key: PDPTVTCUYIJAII-UHFFFAOYSA-N
    • SMILES: OC1(CCC(C)CC1)C1(C(=O)OC)CCCC1

Computed Properties

  • Exact Mass: 240.17254462g/mol
  • Monoisotopic Mass: 240.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 46.5Ų

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1633356-0.05g
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
0.05g
$900.0 2023-07-10
Enamine
EN300-1633356-1000mg
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
1000mg
$628.0 2023-09-22
Enamine
EN300-1633356-100mg
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
100mg
$553.0 2023-09-22
Enamine
EN300-1633356-0.1g
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
0.1g
$943.0 2023-07-10
Enamine
EN300-1633356-0.25g
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
0.25g
$985.0 2023-07-10
Enamine
EN300-1633356-10000mg
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
10000mg
$2701.0 2023-09-22
Enamine
EN300-1633356-50mg
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
50mg
$528.0 2023-09-22
Enamine
EN300-1633356-1.0g
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
1.0g
$1070.0 2023-07-10
Enamine
EN300-1633356-500mg
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
500mg
$603.0 2023-09-22
Enamine
EN300-1633356-5.0g
methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate
2172067-11-5
5.0g
$3105.0 2023-07-10

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate Related Literature

Additional information on Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate (CAS No. 2172067-11-5): A Comprehensive Overview

Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate, identified by its CAS number 2172067-11-5, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, characterized by its cyclopentane and cyclohexyl moieties, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and carboxyl functional groups makes it a versatile intermediate in synthetic chemistry, offering opportunities for further derivatization and exploration of its pharmacological properties.

The structural framework of Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate is notable for its stereochemical diversity. The cyclohexyl ring with a methyl substituent at the 4-position introduces a chiral center, which can be exploited to produce enantiomerically pure compounds. Such purity is often crucial in pharmaceutical applications, where the activity and safety of a drug can be highly dependent on its stereochemistry. The cyclopentane ring, on the other hand, provides a rigid scaffold that can influence the compound's interactions with biological targets.

In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with inflammation, pain, and neurodegenerative diseases. The structural features of Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate suggest that it may have potential applications in these areas. For instance, the hydroxyl group can serve as a site for hydrogen bonding interactions with biological targets, while the carboxylate moiety can participate in ionic interactions, enhancing binding affinity.

Several studies have explored the pharmacological properties of related compounds with similar structural motifs. These investigations have highlighted the importance of optimizing both the size and substitution pattern of the cycloalkyl rings to achieve desired biological effects. The methyl group at the 4-position of the cyclohexyl ring in Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate may play a critical role in determining its pharmacokinetic profile, including solubility and metabolic stability.

The synthesis of Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate presents unique challenges due to its complex stereochemistry. Traditional synthetic routes often involve multi-step processes that require careful control of reaction conditions to avoid unwanted side products. Advances in synthetic methodologies, such as asymmetric catalysis and stereoselective reactions, have made it possible to produce enantiomerically enriched derivatives more efficiently. These techniques are particularly valuable in pharmaceutical research, where the development of single-enantiomer drugs has become increasingly common.

The potential applications of Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate extend beyond its use as an intermediate in drug synthesis. It may also serve as a building block for more complex molecules with tailored biological activities. For example, modifications to the hydroxyl or carboxyl groups could lead to derivatives with enhanced binding affinity or selectivity for specific biological targets. Additionally, the compound's structural features make it a candidate for use in library screening campaigns aimed at identifying novel therapeutic agents.

In conclusion, Methyl 1-(1-hydroxy-4-methylcyclohexyl)cyclopentane-1-carboxylate (CAS No. 2172067-11-5) is a structurally interesting compound with potential applications in pharmaceutical research and drug development. Its unique combination of functional groups and stereochemical features makes it a valuable intermediate for synthetic chemists and a promising candidate for further exploration of its biological activities. As our understanding of molecular structure-function relationships continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new medicines.

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